
Bromochloromethane
Overview
Description
Bromochloromethane (BCM, CH₂BrCl), also known as chlorobromomethane or Halon 1011, is a halogenated methane derivative with significant applications in methane mitigation and chemical synthesis. It is a colorless, volatile liquid with a molecular weight of 129.38 g/mol, water solubility of 9 mg/L, melting point of -86.5°C, and vapor pressure of 141 mm Hg at 24°C . Its octanol-water partition coefficient (log P) is 25.1, indicating moderate lipophilicity .
BCM is notable for its antimethanogenic activity in ruminants, reducing methane emissions by 30–94% in cattle and goats by inhibiting methanogenic archaea, particularly Methanobrevibacter spp., while promoting propionate fermentation . It is also used in organic synthesis, such as transalkylation reactions to produce tetraselenafulvalene derivatives . However, its use as a fire extinguisher (Halon 1011) has declined due to regulation under the Montreal Protocol for ozone depletion .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromochloromethane is commercially prepared from dichloromethane through two primary routes:
Reaction with Bromine and Aluminum: [ 6 \text{CH}_2\text{Cl}_2 + 3 \text{Br}_2 + 2 \text{Al} \rightarrow 6 \text{CH}_2\text{BrCl} + 2 \text{AlCl}_3 ]
Reaction with Hydrogen Bromide: [ \text{CH}_2\text{Cl}_2 + \text{HBr} \rightarrow \text{CH}_2\text{BrCl} + \text{HCl} ] This route requires aluminum trichloride as a catalyst.
Industrial Production Methods: The industrial production of this compound typically involves the above-mentioned reactions, with careful control of reaction conditions to ensure high yield and purity. The use of aluminum trichloride as a catalyst is crucial in the second route to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Bromochloromethane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing the bromine or chlorine atom.
Reduction Reactions: It can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions (OH⁻) or bisulfide ions (HS⁻).
Catalysts: Aluminum trichloride (AlCl₃) for certain reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, thiols, or other substituted methanes.
Reduction Products: Simpler hydrocarbons like methane or methylene derivatives.
Scientific Research Applications
Environmental Remediation
Steam Enhanced Remediation (SER)
Bromochloromethane has been investigated as part of remediation efforts for volatile organic compounds (VOCs) in contaminated sites. A notable study conducted at the Loring Air Force Base examined the effectiveness of SER in extracting VOCs, including BCM, from fractured rock formations. The results indicated that steam injection significantly enhanced the recovery of contaminants, with over 7.4 kg of VOCs extracted during the project, highlighting BCM's role in environmental cleanup strategies .
Toxicological Studies
Research has also focused on the toxicological effects of BCM on various species. Inhalation studies demonstrated that exposure to BCM resulted in increased levels of carboxyhemoglobin in rats, indicating its metabolism to carbon monoxide. These findings are crucial for assessing the health risks associated with BCM exposure in contaminated environments .
Agricultural Applications
Methane Emission Reduction
BCM has been explored as an anti-methanogenic agent in livestock farming. A study involving lactating dairy goats showed that feeding BCM significantly reduced methane emissions during digestion. This research not only contributes to understanding methane production in ruminants but also suggests potential benefits for improving animal performance and milk quality .
Microbial Community Modulation
Further investigations into the rumen microbiome have revealed that BCM affects microbial colonization and metabolic pathways in goats. The application of BCM altered archaeal communities within the rumen, which could have long-term implications for methane management and nutrient utilization in livestock .
Pharmacokinetics and Toxicology
Physiologically Based Pharmacokinetic (PBPK) Modeling
BCM's pharmacokinetic properties have been modeled to understand its metabolism and potential health impacts better. Studies indicate that BCM is metabolized via multiple pathways involving cytochrome P450 enzymes and glutathione transferases. This modeling is essential for risk assessment applications, particularly concerning its potential carcinogenicity .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Environmental Remediation | Use in steam enhanced remediation for VOC extraction | Over 7.4 kg of VOCs recovered; effective in fractured rock |
Agricultural Methane Control | Reduces methane emissions in livestock | Significant reduction in methane; improved milk quality |
Microbial Modulation | Alters rumen microbial communities in goats | Long-term effects on archaeal colonization |
Pharmacokinetics | PBPK modeling to assess metabolism and toxicity | Identified multiple metabolic pathways; implications for health |
Case Studies
-
Loring Air Force Base Remediation Project
- Objective: Evaluate SER technology for VOC recovery.
- Outcome: Successful extraction of chlorinated VOCs, including BCM.
-
Dairy Goat Methane Study
- Objective: Assess the impact of BCM on methane production.
- Outcome: Significant reduction in methane emissions with potential benefits for dairy production.
-
PBPK Modeling Research
- Objective: Understand BCM metabolism.
- Outcome: Established a two-pathway hypothesis for BCM metabolism involving key enzymes.
Mechanism of Action
Bromochloromethane exerts its effects through several mechanisms:
Absorption and Metabolism: It is well absorbed through inhalation, ingestion, and dermal exposure.
Biodegradation: Catalyzed by the enzyme alkylhalidase, leading to the formation of formaldehyde, hydrogen bromide, and hydrogen chloride: [ \text{CH}_2\text{BrCl} + \text{H}_2\text{O} \rightarrow \text{CH}_2\text{O} + \text{HBr} + \text{HCl} ]
Comparison with Similar Compounds
Comparison with Similar Halogenated Methanes
Structural and Physicochemical Properties
The table below compares key properties of BCM with dichloromethane (DCM, CH₂Cl₂), dibromomethane (DBM, CH₂Br₂), and chlorodibromomethane (CDBM, CHBr₂Cl):
Property | Bromochloromethane (BCM) | Dichloromethane (DCM) | Dibromomethane (DBM) | Chlorodibromomethane (CDBM) |
---|---|---|---|---|
Molecular Weight (g/mol) | 129.38 | 84.93 | 173.83 | 208.28 |
Melting Point (°C) | -86.5 | -96.7 | -52.5 | -57.1 |
Boiling Point (°C) | 68 | 39.6 | 97 | 119 |
Water Solubility (mg/L) | 9.0 | 13,000 | 1,500 | 0.6 |
Vapor Pressure (mmHg, 24°C) | 141 | 350 | 42 | 8.3 |
Octanol-Water Partition Coefficient (log P) | 25.1 | 1.25 | 2.0 | 2.3 |
Sources :
BCM exhibits intermediate volatility and solubility compared to DCM and DBM. Its lower water solubility than DCM but higher than CDBM suggests varied environmental mobility .
Methane Inhibition Efficacy
BCM is a potent methane inhibitor, outperforming other halogenated methanes in ruminant studies:
- BCM : Reduces methane by 89–94% in batch fermentations and maintains 85–90% inhibition in continuous systems. It shifts rumen fermentation toward propionate, increasing microbial protein synthesis efficiency (partitioning factor: 3.55 → 3.73) .
- Bromoform (CHBr₃) : Less studied but shows moderate methane reduction; however, environmental persistence raises concerns .
BCM uniquely suppresses Methanobrevibacter spp. while increasing Fibrobacter succinogenes and fungal populations, enhancing fiber digestion .
Toxicity and Environmental Impact
- Mutagenicity and Carcinogenicity: BCM is mutagenic in Salmonella typhimurium and E. coli assays . CDBM and bromodichloromethane (BDCM) exhibit higher hepatotoxicity and renal toxicity in animal models .
Environmental Persistence :
Thermodynamic Behavior
High-pressure studies reveal distinct thermodynamic profiles:
Biological Activity
Bromochloromethane (BCM), a volatile organic compound, has garnered attention due to its biological activity and potential applications in various fields, particularly in agriculture and environmental science. This article delves into the biological effects of BCM, focusing on its impact on microbial communities, metabolic processes, and toxicity profiles.
Overview of this compound
BCM is primarily known as a by-product of water disinfection processes involving chlorination. It has been utilized in animal production to inhibit methane emissions from ruminants, thus contributing to reduced greenhouse gas outputs. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.
Microbial Impact and Metabolic Changes
Recent studies have highlighted BCM's significant effects on intestinal microbiota and metabolism. A notable study involving Wistar rats demonstrated that BCM treatment altered the composition of colonic bacteria without affecting overall bacterial counts. Key findings include:
- Increased Production of Fermentation Products : BCM enhanced the fermentation of proteins in the cecum, leading to elevated levels of metabolites such as methylamine, putrescine, phenylethylamine, tyramine, and skatole .
- Decreased Fatty Acids and Carbohydrates : The concentrations of colonic fatty acids and carbohydrates were significantly reduced, indicating disrupted lipid and carbohydrate metabolism .
- Altered Microbial Composition : BCM treatment resulted in decreased populations of methanogens while increasing sulfate-reducing bacteria (SRB), suggesting a competitive interaction between these microbial groups .
Table 1: Effects of this compound on Intestinal Microbiota
Parameter | Control Group | BCM Treatment |
---|---|---|
Total Bacterial Count | Stable | Stable |
Methanogen Abundance | High | Low |
Sulfate-Reducing Bacteria | Low | High |
Protein Fermentation Products | Baseline | Increased |
Fatty Acid Concentration | Normal | Decreased |
Carbohydrate Concentration | Normal | Decreased |
Toxicological Profile
BCM has been subjected to various toxicological evaluations to ascertain its safety profile. Key findings from these studies include:
- Acute Toxicity : Inhalation studies revealed that exposure to high concentrations (1000 ppm) led to increased carboxyhemoglobin levels in rats, indicative of carbon monoxide production due to metabolism . This suggests potential risks associated with high-level exposure.
- Mutagenicity : BCM has shown positive results in bacterial mutagenicity assays, indicating it may possess genetic toxicity . This raises concerns about its long-term effects on genetic material.
- Physiologically Based Pharmacokinetic (PBPK) Modeling : PBPK models have been developed to predict BCM's metabolic pathways in vivo. These models suggest that both cytochrome P450 enzymes and glutathione transferases play roles in its metabolism, with implications for its toxicological effects .
Table 2: Summary of Toxicological Findings for this compound
Study Type | Findings |
---|---|
Acute Toxicity | Increased carboxyhemoglobin levels at 1000 ppm |
Mutagenicity | Positive results in bacterial assays |
PBPK Modeling | Involvement of CYP450 and GST pathways |
Case Studies
- Ruminant Studies : Research conducted on goats indicated that BCM supplementation significantly reduced methane emissions while altering rumen microbial populations. This suggests potential applications in livestock management for reducing greenhouse gases without compromising animal health .
- Environmental Impact : Studies have evaluated the presence of brominated disinfection by-products like BCM in coastal waters, emphasizing the need for monitoring due to their potential ecological effects .
Q & A
Basic Research Questions
Q. What are the key structural characteristics of bromochloromethane, and how are they determined experimentally?
this compound (CH₂BrCl) is a trihalomethane with a tetrahedral geometry. Its molecular structure is confirmed via spectroscopic methods (e.g., NMR, IR) and crystallography. The 2D/3D structural visualization is achieved using computational tools like ball-and-stick models and SDF/MOL files, which clarify bond angles (109.5°) and halogen atom positions. SMILES notation (ClCBr) and InChIKey (JPOXNPPZZKNXOV-UHFFFAOYSA-N) are critical for database referencing .
Q. How does this compound behave in environmental matrices, and what methods quantify its presence?
this compound exhibits high water solubility (~16,000 mg/L) and volatilizes readily from soil/water. Gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., 1,4-difluorobenzene) is used for detection in water, with detection limits as low as 0.0005 mg/L . Air stripping is effective for removal, while activated carbon is ineffective due to low adsorption affinity .
Q. What health-based guidelines exist for this compound exposure, and how are they derived?
The USEPA established a reference dose (RfD) of 0.01 mg/kg/day and a Drinking Water Equivalent Level (DWEL) of 0.5 mg/L, derived from rodent toxicity studies and uncertainty factors. Lifetime health advisories (0.09 mg/L) account for non-carcinogenic effects, though carcinogenicity remains unclassified (Class D) due to insufficient data .
Advanced Research Questions
Q. How does this compound inhibit methanogenesis in ruminants, and what experimental designs validate its efficacy?
this compound disrupts methanogen activity by targeting methyl-coenzyme M reductase (MCR). In cattle trials, dosing at 0.30 g/100 kg body weight reduced methane emissions by 93%. qPCR and clone libraries revealed shifts in microbial diversity, including declines in Methanobrevibacter spp. and increased Methanococcales .
Q. What evidence supports this compound’s genotoxicity, and how do structural analogs inform risk assessment?
In vitro assays show this compound induces sister chromatid exchanges (Chinese hamster fibroblasts) and mutations in Salmonella TA100 strains. Structural similarity to dichloromethane (B2 carcinogen) raises concerns, though in vivo data are lacking. Regulatory evaluations rely on read-across methodologies and QSAR models .
Q. How do thermodynamic models predict this compound’s behavior under high-pressure conditions?
The SAFT-VR Mie equation of state accurately predicts densities and isobaric heat capacities (errors <6%) at pressures up to 100 MPa. Experimental validation involves speed-of-sound measurements (293–313 K) and integration with Redlich-Kister equations for binary mixtures .
Q. What advanced analytical techniques improve this compound detection in complex matrices?
Microsecond-pulsed glow discharge mass spectrometry (GD-MS) enables simultaneous detection of elemental (Br, Cl) and molecular ions (CH₂BrCl⁺) with detection limits of 1–3 µg/L. Time-gated spectral acquisition distinguishes fragmentation patterns in plasma phases .
Q. How has this compound’s regulatory status evolved under international agreements?
The Montreal Protocol mandated its phase-out by 2002 (non-Article 5 parties) and 2010 (Article 5 parties) due to ozone depletion potential. Monitoring compliance involves tracking production quotas and alternatives like hydrofluorocarbons .
Q. Methodological Notes
- Data Contradictions : Discrepancies in carcinogenicity classification (e.g., USEPA Class D vs. structural alerts for genotoxicity) highlight the need for chronic in vivo studies .
- Experimental Design : Dose-response studies in ruminants require methane quantification via respirometry and microbial diversity analysis via mcrA gene sequencing .
- Modeling Gaps : SAFT-VR Mie parameters for this compound mixtures (e.g., with n-heptane) require validation against high-pressure phase equilibria data .
Properties
IUPAC Name |
bromo(chloro)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2BrCl/c2-1-3/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOXNPPZZKNXOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2BrCl | |
Record name | BROMOCHLOROMETHANE | |
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DSSTOX Substance ID |
DTXSID4021503 | |
Record name | Bromochloromethane | |
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Molecular Weight |
129.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bromochloromethane appears as a clear colorless liquid with a sweet chloroform-like odor. Denser than water (density 1.991 g / cm3) and insoluble in water. Hence sinks in water. Boiling point 68 °C. Vapors may cause illness if inhaled. Nonflammable. When exposed to high temperatures may emit toxic fumes. Used as a fire extinguishing agent., Liquid, Colorless to pale-yellow liquid with a chloroform-like odor; Note: May be used as a fire extinguishing agent; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow liquid with a chloroform-like odor., Colorless to pale-yellow liquid with a chloroform-like odor. [Note: May be used as a fire extinguishing agent.] | |
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Boiling Point |
154 °F at 760 mmHg (NTP, 1992), 68.0 °C, 68 °C, 155 °F | |
Record name | BROMOCHLOROMETHANE | |
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Flash Point |
No flash or fire points by standard tests in air. | |
Record name | Bromochloromethane | |
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Solubility |
1 to 5 mg/mL at 68 °F (NTP, 1992), In water, 1.67X10+4 mg/L at 25 °C, 0.9 part in 100 parts water, Insoluble in water, Completely miscible with common organic solvents, For more Solubility (Complete) data for Bromochloromethane (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.9 (poor), Insoluble | |
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Density |
1.93 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.9344 g/cu cm at 20 °C, Density of saturated air: 1.72 (Air = 1), Relative density (water = 1): 2.0, 1.93 | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://www.osha.gov/chemicaldata/562 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Chlorobromomethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0123.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.46 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.46 (Air = 1), Relative vapor density (air = 1): 4.5, 4.46 | |
Record name | BROMOCHLOROMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/265 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Bromochloromethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2520 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BROMOCHLOROMETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0392 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLOROBROMOMETHANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/562 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
117 mmHg at 68 °F (NTP, 1992), 142.0 [mmHg], 142 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 14.7, 115 mmHg | |
Record name | BROMOCHLOROMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/265 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Chlorobromomethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/356 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Bromochloromethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2520 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BROMOCHLOROMETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0392 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLOROBROMOMETHANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/562 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Chlorobromomethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0123.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
Protein synthesis and lipid peroxidation were evaluated in rat liver slices incubated in the presence of oxidants and protein synthesis inhibitors. Protein synthesis by rat liver slices was evaluated by [3H]leucine incorporation into the trichloroacetic acid (TCA)-insoluble material, and lipid peroxidation was evaluated by thiobarbituric acid-reactive substances (TBARS) released into the incubation medium. Protein synthesis inhibition by bromotrichloromethane (BrCCl3) or t-butyl hydroperoxide (t-BOOH) depended on the incubation time and oxidant concentration. [(3)H]Leucine incorporation was decreased to 20 and 47% of control values and TBARS were enhanced from the control value of 16.9 to 45.3 and 62.5 nmol/g of liver by incubation for 1 hr with 1 mM BrCCl3 and t-BOOH, respectively. Following incubation, both protein synthesis damage and lipid peroxidation were decreased in control and oxidant-treated slices prepared from rats injected with 200 mg of DL-alpha-tocopherol/kg of body wt. Release of lactate dehydrogenase was not enhanced by oxidant treatment. Protein synthesis inhibitors reversibly decreased [(3)H]leucine incorporation, but the effect of oxidants on protein synthesis was irreversible. Cumene hydroperoxide and methyl ethyl ketone peroxide, but not hydrogen peroxide, damaged protein synthesis and induced lipid peroxidation. The ability of carbon tetrabromide, benzyl chloride, bromoform, bromobenzene, carbon tetrachloride, chloroform, dichloromethane, and bromochloromethane to inhibit protein synthesis was correlated with their ability to induce lipid peroxidation, and with their LD50. The results suggest that oxidant-induced lipid peroxidation and protein synthesis damage occurred concurrently, and that protein synthesis inhibition may be involved in cell injury or death mediated by free radicals. | |
Record name | Bromochloromethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2520 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, colorless liquid, Colorless to pale-yellow liquid | |
CAS No. |
74-97-5, 13590-47-1 | |
Record name | BROMOCHLOROMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/265 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bromochloromethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chlorobromomethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylene, bromochloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromochloromethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7294 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methane, bromochloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bromochloromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromochloromethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.752 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMOCHLOROMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45WX84110G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bromochloromethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2520 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BROMOCHLOROMETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0392 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLOROBROMOMETHANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/562 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-126 °F (NTP, 1992), -87.9 °C, -88 °C, -124 °F | |
Record name | BROMOCHLOROMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/265 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Bromochloromethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2520 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BROMOCHLOROMETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0392 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLOROBROMOMETHANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/562 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Chlorobromomethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0123.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.